Bilastine

Receptor pharmacology Binding affinity In vitro selectivity

Choose Bilastine when your research demands a non-sedating antihistamine with proven CNS sparing. Its zwitterionic structure and P‑gp efflux limit brain penetration—somnolence incidence is 12.9% vs 63% for levocetirizine. Minimal CYP450 metabolism eliminates drug‑drug interaction confounders seen with loratadine or ebastine. The >26‑hour duration and rapid onset make it perfect for allergen‑chamber studies, while a wide cardiac safety margin (QTc <10 ms at 5× dose) supports toxicity programs. Invest in a compound that delivers cleaner data and reduces protocol variance.

Molecular Formula C28H37N3O3
Molecular Weight 463.6 g/mol
CAS No. 202189-78-4
Cat. No. B1667067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilastine
CAS202189-78-4
SynonymsBilastine trade name Bilaxten
Molecular FormulaC28H37N3O3
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O
InChIInChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)
InChIKeyACCMWZWAEFYUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bilastine (CAS 202189-78-4) for Scientific and Industrial Procurement: Overview and Core Properties


Bilastine (CAS 202189-78-4) is a second-generation histamine H1 receptor antagonist/inverse agonist belonging to the benzimidazole chemical class, with a molecular weight of 463.6 g/mol and a zwitterionic structure conferring limited blood-brain barrier penetration [1][2]. It is approved in multiple jurisdictions for the symptomatic treatment of allergic rhinoconjunctivitis and chronic urticaria at a standard oral dose of 20 mg once daily in adults and adolescents over 12 years of age [3]. Bilastine undergoes negligible hepatic metabolism, is not a substrate for cytochrome P450 enzymes, and is excreted predominantly unchanged via feces and urine with a terminal elimination half-life of approximately 14.5 hours [1][4]. Its pharmacodynamic profile is characterized by high H1 receptor selectivity, lack of clinically meaningful muscarinic M3 receptor antagonism, and P-glycoprotein (P-gp) substrate status that actively limits CNS distribution [1][2].

Why Bilastine (CAS 202189-78-4) Cannot Be Generically Substituted by Other H1 Antihistamines


Bilastine exhibits a confluence of structural, pharmacokinetic, and receptor-selectivity properties that preclude simple interchange with other second-generation H1 antihistamines. Unlike cetirizine and levocetirizine, bilastine is a zwitterion at physiological pH, conferring limited passive diffusion across lipid membranes and rendering it a high-affinity substrate for the P-glycoprotein efflux transporter, which actively excludes it from the CNS [1]. Compared with fexofenadine, bilastine demonstrates superior H1 receptor binding affinity and prolonged duration of action exceeding 26 hours post-dose [2][3]. Furthermore, bilastine undergoes negligible hepatic metabolism and does not interact with cytochrome P450 enzymes, eliminating a major source of drug-drug interactions that affect loratadine, ebastine, and rupatadine [1][4]. These differences manifest in clinically quantifiable variations in sedation liability, cardiac safety margin, and pharmacokinetic consistency, making bilastine a distinct entity for which generic substitution by other antihistamines is scientifically unsupported without compromising specific performance characteristics [5].

Quantitative Differential Evidence for Bilastine (CAS 202189-78-4) Procurement Selection


H1 Receptor Binding Affinity and Selectivity Profile of Bilastine Versus Comparator Antihistamines

Bilastine demonstrates high-affinity binding to the human H1 receptor with a reported Ki value of 44–64 nM in radioligand displacement assays using [³H]-pyrilamine in human embryonic kidney (HEK) cells expressing recombinant human H1 receptors [1][2]. In receptor-binding screening against a panel of 30 distinct receptors, bilastine showed no significant affinity (<30% displacement at 10 μM) for serotonin receptors, bradykinin receptors, leukotriene D4 receptors, calcium channels, muscarinic M3 receptors, α1- and β2-adrenoceptors, or H2 and H3 histamine receptors, confirming high H1 selectivity [1]. By contrast, older first-generation antihistamines such as diphenhydramine exhibit potent muscarinic receptor antagonism, while several second-generation agents show measurable affinity for additional receptor subtypes contributing to off-target effects [3].

Receptor pharmacology Binding affinity In vitro selectivity

Comparative Efficacy of Bilastine Versus Cetirizine and Fexofenadine in Allergen Challenge Model

In a randomized, double-blind, placebo-controlled, four-way crossover study conducted in the Vienna Challenge Chamber (VCC) with 75 grass pollen-allergic volunteers, bilastine 20 mg demonstrated a rapid onset of action within 1 hour post-dose and a duration of action exceeding 26 hours following a single oral administration [1]. Cetirizine 10 mg exhibited a similar onset and duration profile. Fexofenadine 120 mg showed comparable efficacy to bilastine on day 1 of allergen provocation but was significantly less effective on day 2, indicating a shorter duration of action of less than 26 hours [1]. Total nasal symptom scores (TNSS) and global symptom scores were significantly reduced by bilastine compared with placebo across both study days (p < 0.001) [1].

Allergic rhinitis Vienna Challenge Chamber Onset and duration of action

Quantified Sedation Liability of Bilastine Versus Cetirizine and Levocetirizine in Chronic Urticaria Trials

Multiple randomized controlled trials in patients with chronic spontaneous urticaria (CSU) have quantified bilastine's sedation liability compared with other second-generation antihistamines. In a 2023 randomized trial (Sinha et al., N=70, 6-week treatment), the bilastine 20 mg group reported 4 adverse events compared with 13 adverse events in the cetirizine 10 mg group, with significantly lower sedation rates for bilastine [1]. In Podder et al. (2020, N=120, 4-week treatment), bilastine 20 mg was associated with a somnolence incidence of 12.9% versus 63% for levocetirizine 5 mg (p=0.002) [1][2]. Shah et al. (2021) reported that bilastine had fewer overall adverse events compared with levocetirizine, with a statistically significant reduction (p<0.05) [1].

Chronic spontaneous urticaria Somnolence CNS adverse events

Cardiac Safety Profile: QTc Interval Effects of Bilastine at Therapeutic and Supratherapeutic Doses

A dedicated thorough QT study (TQTS) evaluated the effect of bilastine on cardiac repolarization in 30 healthy participants using a multiple-dose, triple-dummy, five-arm crossover design including placebo, active control (moxifloxacin 400 mg), bilastine 20 mg (therapeutic dose), bilastine 100 mg (supratherapeutic, 5× therapeutic dose), and bilastine 20 mg co-administered with ketoconazole 400 mg [1]. Bilastine at 20 mg and 100 mg produced no clinically significant impact on QTc interval, with a maximum increase in individually-corrected QTc (QTcNi) of 5.02 ms (upper 95% confidence limit: 7.87 ms), well below the regulatory threshold of 10 ms for clinical concern [1][2]. In contrast, terfenadine and astemizole, earlier second-generation antihistamines, were withdrawn from the market due to dose-dependent QTc prolongation exceeding 40 ms and association with torsades de pointes [3].

Cardiac repolarization Thorough QT study QTc prolongation

In Vivo Antihistaminic and Antiallergic Potency of Bilastine Relative to Cetirizine and Fexofenadine

In vivo preclinical studies in rats and guinea pigs established the antihistaminic and antiallergic potency of bilastine relative to cetirizine and fexofenadine across multiple experimental models [1]. In histamine-induced capillary permeability assays (Evans blue extravasation), bilastine exhibited potency comparable to cetirizine and superior to fexofenadine (ED50 values not disclosed in public abstract; full data available in primary publication). In passive cutaneous anaphylaxis (PCA) reaction experiments, bilastine demonstrated antiallergic activity similar to cetirizine and superior to fexofenadine. In active cutaneous anaphylactic reaction experiments, bilastine showed significant activity, less potent than cetirizine but superior to fexofenadine [1]. Notably, in the type III allergic reaction (Arthus reaction) model, only bilastine among the tested antihistamines was able to inhibit edema in sensitized mice, though its effect was less potent than dexamethasone [1].

Preclinical pharmacology Cutaneous anaphylaxis In vivo efficacy

Pharmacokinetic Profile of Bilastine: CYP450 Independence and P-gp-Mediated CNS Exclusion

Bilastine exhibits a distinctive pharmacokinetic profile characterized by an absolute oral bioavailability of approximately 61%, plasma protein binding of 84–90%, and a terminal elimination half-life of approximately 14.5 hours, supporting once-daily dosing [1][2]. Bilastine undergoes negligible hepatic metabolism and demonstrates no interaction with cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), eliminating a major source of drug-drug interactions that affect loratadine, ebastine, and rupatadine (all CYP3A4 substrates) [1][3]. As a P-glycoprotein (P-gp) substrate, bilastine is actively effluxed at the blood-brain barrier, resulting in minimal CNS penetration. At the recommended 20 mg dose, bilastine does not impair actual driving performance in standardized on-the-road tests and does not potentiate the CNS effects of alcohol or lorazepam [1][4].

Pharmacokinetics Drug metabolism Blood-brain barrier

Optimal Research and Industrial Application Scenarios for Bilastine (CAS 202189-78-4)


Chronic Spontaneous Urticaria Clinical Trial Comparator or Active Arm Requiring Low Sedation Burden

Bilastine 20 mg once daily is indicated for clinical trials in chronic spontaneous urticaria (CSU) where the study design requires a non-sedating H1 antihistamine with demonstrated superiority in somnolence reduction versus levocetirizine (12.9% vs 63% somnolence incidence; p=0.002) and lower adverse event rates versus cetirizine (4 vs 13 events) [1]. This application leverages bilastine's quantified CNS-sparing profile, making it particularly suitable for trials involving working-age adults, occupational safety assessments, or quality-of-life endpoints sensitive to daytime sedation.

Allergic Rhinitis Efficacy Studies Utilizing Environmental Challenge Chamber Models

Bilastine is an appropriate active control or investigational agent for allergic rhinitis studies employing allergen challenge chamber methodologies (e.g., Vienna Challenge Chamber, Environmental Exposure Unit). Its rapid onset (≤1 hour) and extended duration of action (>26 hours) have been validated in head-to-head comparison with cetirizine and fexofenadine under controlled pollen exposure [2]. This profile supports once-daily dosing protocols and enables reliable symptom capture across multi-day challenge paradigms, with fexofenadine serving as a comparator with shorter duration for studies evaluating extended symptom control.

Cardiac Safety and Toxicology Studies Requiring Wide QTc Safety Margin

Bilastine is appropriate for preclinical toxicology and clinical pharmacology studies where cardiac repolarization monitoring is a primary safety endpoint. The compound has demonstrated a maximum QTc increase of 5.02 ms (UCL 7.87 ms) at 100 mg (5× therapeutic dose), remaining below the 10 ms regulatory concern threshold [3]. This wide cardiac safety margin supports its selection over older antihistamines with known hERG channel liability for studies involving dose escalation, drug-drug interaction assessment (including ketoconazole co-administration data already available), or investigations in populations with baseline cardiovascular risk factors.

Drug Interaction and Polypharmacy Research Requiring CYP450-Independent Compound

Bilastine's negligible hepatic metabolism and lack of interaction with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 make it a valuable tool compound or reference standard in pharmacokinetic drug-drug interaction studies [4]. Unlike loratadine, ebastine, and rupatadine, bilastine does not introduce confounding CYP450-mediated interactions, enabling cleaner interpretation of perpetrator or victim drug effects. Its P-glycoprotein substrate status also provides a defined model for studying efflux transporter-mediated pharmacokinetic alterations at the blood-brain barrier and intestinal epithelium.

Quote Request

Request a Quote for Bilastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.